molecular formula C10H13ClO2S B13526102 1-Phenylbutane-1-sulfonyl chloride

1-Phenylbutane-1-sulfonyl chloride

Cat. No.: B13526102
M. Wt: 232.73 g/mol
InChI Key: BAJGFIAGJGXYIK-UHFFFAOYSA-N
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Description

1-Phenylbutane-1-sulfonyl chloride is an organic compound characterized by a phenyl group attached to a butane chain, which is further bonded to a sulfonyl chloride group. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylbutane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonylation of 1-phenylbutane using chlorosulfonic acid. The reaction typically proceeds as follows:

C6H5CH2CH2CH2CH3+ClSO2OHC6H5CH2CH2CH2CH2SO2Cl+H2O\text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3 + \text{ClSO}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{SO}_2\text{Cl} + \text{H}_2\text{O} C6​H5​CH2​CH2​CH2​CH3​+ClSO2​OH→C6​H5​CH2​CH2​CH2​CH2​SO2​Cl+H2​O

This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride or further to a thiol under specific conditions.

    Oxidation: Although less common, oxidation reactions can modify the phenyl ring or the butane chain.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Thiols: Formed by reduction of the sulfonyl chloride group.

Scientific Research Applications

1-Phenylbutane-1-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a reagent for the synthesis of sulfonamides and sulfonates, which are important intermediates in organic synthesis.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Applied in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The reactivity of 1-phenylbutane-1-sulfonyl chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The phenyl group can also participate in resonance stabilization, influencing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylbutane-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at a different position.

    Benzene sulfonyl chloride: Lacks the butane chain, making it less sterically hindered.

    Toluene sulfonyl chloride: Contains a methyl group instead of a butane chain.

Uniqueness

1-Phenylbutane-1-sulfonyl chloride is unique due to its specific structural arrangement, which combines the reactivity of the sulfonyl chloride group with the stability and resonance effects of the phenyl ring. This makes it a versatile reagent in organic synthesis and various applications.

Properties

Molecular Formula

C10H13ClO2S

Molecular Weight

232.73 g/mol

IUPAC Name

1-phenylbutane-1-sulfonyl chloride

InChI

InChI=1S/C10H13ClO2S/c1-2-6-10(14(11,12)13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3

InChI Key

BAJGFIAGJGXYIK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

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